Lumiracoxib-d6 is a deuterated derivative of Lumiracoxib, a selective cyclooxygenase-2 inhibitor, which has been developed for its anti-inflammatory properties. The incorporation of deuterium atoms into the Lumiracoxib molecule enhances its pharmacokinetic profile and stability, making it a valuable compound in pharmaceutical research and development. Lumiracoxib itself is known for its ability to selectively inhibit cyclooxygenase-2, an enzyme involved in the inflammatory process.
Lumiracoxib-d6 is classified under non-steroidal anti-inflammatory drugs (NSAIDs), specifically as a selective cyclooxygenase-2 inhibitor. It is derived from the original Lumiracoxib compound, which has been utilized in clinical settings for managing pain and inflammation associated with conditions such as osteoarthritis and rheumatoid arthritis. The deuterated form allows for improved tracking in metabolic studies due to the distinct mass of deuterium compared to hydrogen.
The synthesis of Lumiracoxib-d6 involves several chemical reactions aimed at incorporating deuterium into the Lumiracoxib structure. Techniques typically used include:
The synthesis can be achieved through methods such as:
The molecular formula of Lumiracoxib-d6 is CHClFNO, with the addition of six deuterium atoms replacing hydrogen atoms in the original Lumiracoxib structure. The compound features a complex structure that includes:
Lumiracoxib-d6 can undergo various chemical reactions typical of NSAIDs, including:
These reactions are often facilitated by catalysts or specific reaction conditions (e.g., temperature, solvent choice) to enhance yield and selectivity.
Lumiracoxib-d6 acts by selectively inhibiting cyclooxygenase-2, which is responsible for converting arachidonic acid into prostaglandins—molecules that mediate inflammation and pain. By blocking this enzyme, Lumiracoxib-d6 reduces the synthesis of pro-inflammatory prostaglandins, thereby alleviating symptoms associated with inflammatory conditions.
The inhibition mechanism involves competitive binding at the active site of cyclooxygenase-2, leading to decreased prostaglandin levels in inflamed tissues.
Lumiracoxib-d6 typically exhibits properties similar to those of its non-deuterated counterpart:
The chemical stability of Lumiracoxib-d6 is enhanced due to the presence of deuterium, which can influence reaction kinetics and metabolic pathways compared to hydrogen-containing compounds.
Lumiracoxib-d6 is primarily used in research settings for:
Lumiracoxib-d6 is a deuterium-enriched isotopologue of the cyclooxygenase-2 (COX-2) selective inhibitor lumiracoxib. Its molecular formula is C15H7D6ClFNO2, with a molecular weight of 299.76 g/mol [3] [7] [8]. The compound incorporates six deuterium atoms (D6) at specific methyl group positions, replacing all hydrogen atoms in the two methyl moieties (–CH3 groups) of the parent lumiracoxib structure [7]. This isotopic labeling is designed to minimize chemical property alterations while enabling precise tracking.
The CAS number for unlabeled lumiracoxib is 220991-20-8, while Lumiracoxib-d6 is identified under 1225453-72-4 [3] [7]. The deuterium substitution occurs at the 5-methyl position of the benzyl ring and the acetic acid methylene group, ensuring isotopic purity >99% for tracer applications [8].
Table 1: Key Identifier Comparisons
Property | Lumiracoxib | Lumiracoxib-d6 |
---|---|---|
Molecular Formula | C15H13ClFNO2 | C15H7D6ClFNO2 |
Molecular Weight | 293.72 g/mol | 299.76 g/mol |
CAS Number | 220991-20-8 | 1225453-72-4 |
Isotopic Substitution | None | Six deuterium atoms at methyl groups |
Structurally, Lumiracoxib-d6 retains the core pharmacophore of lumiracoxib: a 2-[(2-chloro-6-fluorophenyl)amino]-5-methylbenzeneacetic acid backbone [6] [9]. The primary distinction lies in the isotopic substitution at the two methyl groups:
This targeted deuteration induces a 6 atomic mass unit (amu) increase but preserves electronic characteristics and steric bulk. Consequently, both compounds exhibit identical protein binding (97.9–98.3%) and COX-2 binding affinity (Ki = 0.06 μM) [2] [9]. However, deuterium alters bond vibrational frequencies and kinetic parameters due to the kinetic isotope effect (KIE), where C-D bonds exhibit ~6–10 times slower cleavage rates than C-H bonds [7]. This directly influences metabolic stability, particularly for oxidative pathways involving the methyl groups.
Table 2: Structural and Physicochemical Comparison
Parameter | Lumiracoxib | Lumiracoxib-d6 | Analytical Impact |
---|---|---|---|
C–H/D Bond Length* | 1.09 Å (C–H) | 1.09 Å (C–D) | Negligible XRD difference |
Vibrational Frequency | ~2900 cm-1 (C–H stretch) | ~2100 cm-1 (C–D stretch) | Distinctive in IR/Raman |
Log P | 3.9 | 3.9 | Identical hydrophobicity |
pKa | 4.11 (carboxylic acid) | 4.11 | Unchanged ionization |
Bond lengths are theoretically identical; minor differences detectable via neutron diffraction. |
Metabolically, deuteration reduces the oxidation rate of the 5-methyl group – a primary metabolic pathway mediated by CYP2C9. In human studies, unlabeled lumiracoxib undergoes rapid 5-methyl oxidation to 5-carboxy-lumiracoxib (major metabolite), while Lumiracoxib-d6 shows delayed conversion due to KIE [5] [9].
Deuterium labeling serves as a powerful tool for tracking drug distribution and metabolism without altering pharmacological activity. Lumiracoxib-d6 enables:
Studies using Lumiracoxib-d6 revealed three primary metabolites in humans:
Deuteration delays 5-methyl oxidation, allowing researchers to distinguish parent drug elimination from metabolite formation. Mass spectrometry detects deuterium-specific mass shifts (e.g., +3 amu for mono-oxidized metabolites), quantifying metabolite proportions [5].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3